1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C19H17FN8OS and its molecular weight is 424.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea is a novel chemical entity with potential therapeutic applications. Its structure incorporates a triazole moiety linked to a pyrrolidine and thiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound through various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C17H18N6O2S, with a molecular weight of 370.43 g/mol. The structural components include:
- Triazole ring : Known for its role in medicinal chemistry, particularly in antifungal and anticancer agents.
- Pyrrolidine : Often associated with neuroactive properties.
- Thiazole : Exhibits antibacterial and antifungal properties.
Anticancer Activity
Recent studies have demonstrated that compounds containing triazole and thiazole moieties exhibit significant anticancer properties. For instance:
- A series of triazole derivatives were evaluated against various cancer cell lines, showing promising cytotoxic effects. One study reported an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) for a related triazole compound .
- Another investigation highlighted the effectiveness of triazole-thiazole hybrids in inhibiting breast cancer cell lines (MCF-7), with IC50 values ranging from 27.3 to 43.4 μM .
Antimicrobial Activity
Compounds with similar structures have also been tested for antimicrobial activity:
- Triazole derivatives have shown broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria.
- Thiazoles are known to possess antifungal properties, making these hybrids potentially effective against various microbial pathogens .
The mechanism of action for these compounds often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation or microbial survival. For example:
- Inhibition of the PIM kinase pathway has been linked to reduced tumor growth and enhanced sensitivity to chemotherapy .
Study 1: Triazole Derivatives in Cancer Therapy
A study published in Cell Chemical Biology explored the efficacy of triazole derivatives in preclinical models. The researchers synthesized several compounds and evaluated their anticancer activity. The findings indicated that specific derivatives could significantly inhibit tumor growth in xenograft models, supporting their potential as therapeutic agents .
Study 2: Antimicrobial Efficacy
Another research article examined the antimicrobial properties of triazole-thiazole compounds. The results showed that these compounds inhibited the growth of multiple bacterial strains effectively, suggesting their utility as new antimicrobial agents .
Data Tables
Property | Value |
---|---|
Molecular Formula | C17H18N6O2S |
Molecular Weight | 370.43 g/mol |
Anticancer IC50 (HCT116) | 6.2 μM |
Anticancer IC50 (MCF7) | 27.3 - 43.4 μM |
Antimicrobial Activity | Broad-spectrum against bacteria |
Propriétés
IUPAC Name |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN8OS/c20-13-3-1-12(2-4-13)15-10-30-19(23-15)24-18(29)22-14-7-8-27(9-14)17-6-5-16-25-21-11-28(16)26-17/h1-6,10-11,14H,7-9H2,(H2,22,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVCTRJFAPGUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.